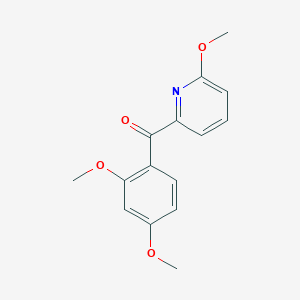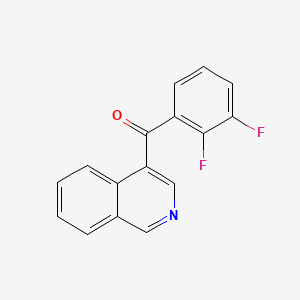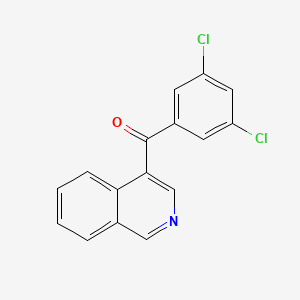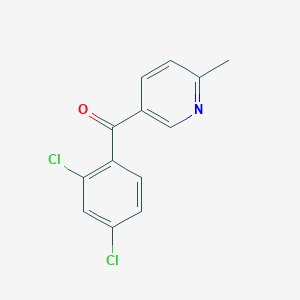![molecular formula C17H25NO B1453194 1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol CAS No. 1179023-85-8](/img/structure/B1453194.png)
1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
Descripción general
Descripción
The compound “1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol” is a complex organic molecule. It contains a tetrahydronaphthalen-1-yl group, which is a partially hydrogenated naphthalene, attached to a cyclohexanol group via an amino-methyl linker .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalen-1-yl group, the introduction of the amino-methyl linker, and the attachment of the cyclohexanol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a functional group. The tetrahydronaphthalen-1-yl group is a bicyclic structure, while the cyclohexanol group is a single ring. The amino-methyl linker would provide a point of connection between these two groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antiviral and Anticancer Agents
This compound’s structure is closely related to tetrahydronaphthalene derivatives, which have been studied for their biological activities. Indole derivatives, which share a similar bicyclic structure, are known for their antiviral and anticancer properties . The compound could potentially be modified to enhance these properties, making it a valuable candidate for developing new pharmacological agents.
Agriculture: Plant Growth Regulators
The structural similarity of this compound to naphthalene-based molecules like 1-naphthalenol suggests potential applications in agriculture. Naphthalene derivatives are known to influence plant growth and development. This compound could be explored as a precursor or an active ingredient in plant growth regulators, aiding in the optimization of crop yields .
Material Science: Ligand Synthesis
In material science, the compound’s derivatives could be used in the synthesis of new chiral phosphine-aminophosphine ligands. These ligands are crucial in creating materials with specific optical properties, which are essential in various technologies, including OLEDs and liquid crystals .
Environmental Science: Environmental Remediation
The compound’s structural analogs have been utilized in environmental science, particularly in the remediation of pollutants. Its derivatives could be synthesized and tested for their ability to bind and remove hazardous substances from the environment, contributing to cleaner water and soil .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be investigated for its enzyme inhibition properties. By modifying the functional groups, it might interact with specific enzymes, regulating their activity. This is particularly useful in designing drugs that target metabolic pathways involved in diseases .
Pharmaceutical Development: Solid State Forms
The compound’s derivatives have been mentioned in pharmaceutical patents, indicating their potential in developing solid state forms of drugs. These forms can have improved stability, solubility, and bioavailability, which are critical factors in drug design and delivery .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the possible mechanisms of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(11-4-1-5-12-17)13-18-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,7,9,16,18-19H,1,4-6,8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHASSCNJEMRBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC2CCCC3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



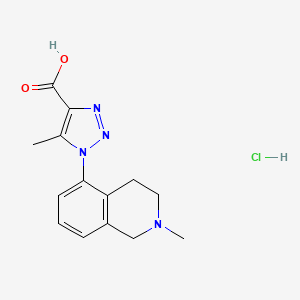
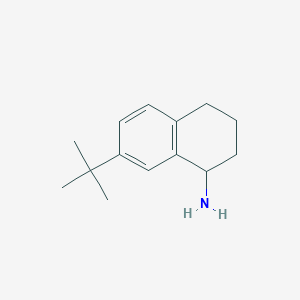

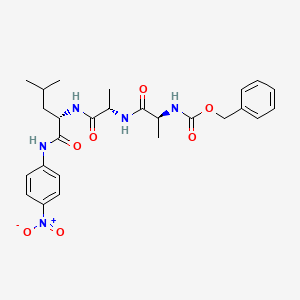
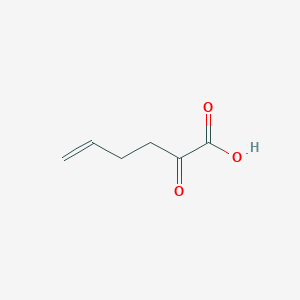

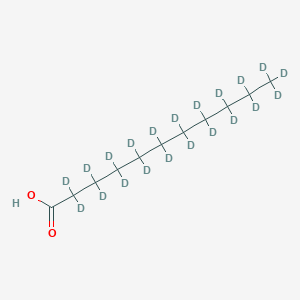
![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)
